Enprostil
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJVMZPWPAXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868230 | |
| Record name | Methyl 7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]hepta-4,5-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**molecular Pharmacology and Receptor Interactions of Enprostil**
Prostanoid Receptor Subtype Selectivity and Affinity of Enprostil (B1671346)
This compound demonstrates a distinct profile of selectivity and affinity for various subtypes of prostanoid receptors, which accounts for its specific biological actions. nih.gov Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their primary ligands prostaglandins (B1171923) D2, E2, F2α, I2 (prostacyclin), and thromboxane (B8750289) A2, respectively. The EP receptor is further divided into four subtypes: EP1, EP2, EP3, and EP4. nih.gov
Quantitative receptor binding assays have been instrumental in elucidating the interaction of this compound with prostanoid receptors. These studies reveal that this compound binds with high affinity to specific receptor subtypes. nih.gov Research conducted on various isolated smooth muscle and platelet preparations has characterized its activity profile.
This compound acts as a highly potent agonist at the EP3 receptor subtype. nih.gov In studies using guinea-pig vas deferens, it exhibited a negative logarithm of the half-maximal effective concentration (-log EC50) of 8.30. nih.gov The compound also shows potent agonist effects at FP and TP receptors, with -log EC50 values of 7.34 in the rat colon and 6.54 in the guinea-pig aorta, respectively. nih.gov Conversely, this compound shows no significant activity at EP2 receptors in the guinea-pig trachea or at DP and IP receptors that mediate the inhibition of ADP-induced aggregation in guinea-pig platelets, even at concentrations up to 10 microM. nih.gov The binding to gastric mucosal tissues is characterized as saturable, dissociable, and displaceable, consistent with interactions at PGE2 receptor sites. nih.gov
| Receptor Subtype | Tissue Preparation | Agonist Activity (-log EC50) | Reference |
|---|---|---|---|
| EP3 | Guinea-pig vas deferens | 8.30 ± 0.08 | nih.gov |
| FP | Rat colon | 7.34 ± 0.11 | nih.gov |
| TP | Guinea-pig aorta | 6.54 ± 0.07 | nih.gov |
| EP2 | Guinea-pig trachea | No activity up to 10 µM | nih.gov |
| DP | Guinea-pig platelets | No activity up to 10 µM | nih.gov |
| IP | Guinea-pig platelets | No activity up to 10 µM | nih.gov |
The interaction between this compound and its primary target, the EP3 receptor, involves specific binding dynamics. As a synthetic PGE2 analog, this compound mimics the action of the endogenous ligand. patsnap.com The binding process is saturable, indicating a finite number of receptor sites. nih.gov It is also a dissociable interaction, meaning the ligand can unbind from the receptor. nih.gov This binding can be displaced by other structurally similar compounds, which is a hallmark of competitive receptor binding. nih.gov These characteristics suggest that this compound engages with the EP3 receptor in a reversible manner to initiate its biological effects. patsnap.comnih.gov
This compound-Mediated Intracellular Signal Transduction Pathways
Upon binding to its target receptors, this compound initiates a series of intracellular signaling events. These pathways are primarily dictated by the type of G-protein coupled to the receptor and the subsequent modulation of downstream effector enzymes and secondary messengers. nih.govnih.gov
A key mechanism of this compound's action, particularly in the gastric mucosa, is the modulation of adenylate cyclase activity. patsnap.com By binding to EP3 receptors on parietal cells, this compound inhibits the activity of this enzyme. patsnap.com Adenylate cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP). nih.gov Therefore, this compound-mediated inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cAMP. patsnap.com This contrasts with the action of ligands for EP2 and EP4 receptors, which typically stimulate adenylate cyclase and increase cAMP levels. nih.gov
Prostanoid receptors, including the EP3 subtype targeted by this compound, are classic G-protein coupled receptors (GPCRs). nih.gov The EP3 receptor is known to couple to inhibitory G-proteins (Gαi). When this compound binds to the EP3 receptor, it induces a conformational change that activates the associated Gαi protein. patsnap.com This activation leads to the dissociation of the G-protein subunits and the subsequent inhibition of adenylate cyclase. patsnap.comresearchgate.net The reduction in cAMP levels decreases the activation of protein kinase A (PKA), which in turn reduces the activity of the proton pump (H+/K+ ATPase) in gastric parietal cells. patsnap.com This cascade is the primary mechanism behind this compound's ability to inhibit gastric acid secretion. patsnap.com
The primary secondary messenger system influenced by this compound is the cyclic AMP (cAMP) pathway. patsnap.com By inhibiting adenylate cyclase via EP3 receptor activation, this compound effectively lowers intracellular cAMP levels in target cells like gastric parietal cells. patsnap.com This reduction in cAMP is a critical step in its antisecretory effect. patsnap.com In addition to its impact on cAMP, this compound also stimulates the secretion of gastric mucus. patsnap.comkisti.re.kr This suggests a potential influence on other signaling pathways within mucus-secreting cells, possibly involving secondary messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are associated with EP1 receptor activation and lead to increased intracellular calcium. nih.gov However, the most extensively documented effect of this compound on secondary messenger systems is the inhibition of the cAMP pathway. patsnap.com
Structural Biology of this compound-Receptor Recognition
The structural basis for the recognition of this compound by its cognate receptors is a critical area of research for understanding its mechanism of action and for the design of more selective therapeutic agents. This involves both computational approaches to model the interaction and experimental studies to elucidate the influence of the molecule's three-dimensional structure on its biological activity.
While specific computational modeling and molecular docking studies detailing the precise binding mode of this compound within the active site of the EP3 receptor are not extensively available in the public domain, the general principles of such interactions can be inferred from the known structure of the EP3 receptor and docking studies with other prostaglandins.
Computational approaches, such as homology modeling and molecular docking, are instrumental in predicting the binding orientation of ligands like this compound within the receptor's transmembrane helices. plos.org These models can help identify key amino acid residues that form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the ligand, thereby stabilizing the complex and initiating the signaling cascade. For instance, the carboxylic acid group common to most prostaglandins is known to form a crucial salt bridge with a conserved arginine residue in the seventh transmembrane domain of the receptor. The hydroxyl groups and the aliphatic side chains of the prostaglandin (B15479496) molecule also form specific interactions with residues lining the binding pocket, contributing to both affinity and selectivity.
Future in silico studies focusing specifically on this compound could provide a more detailed understanding of its interaction with the EP3 receptor. Such studies would be invaluable for rationalizing the observed structure-activity relationships and for the design of novel EP3 agonists with improved therapeutic profiles.
The stereochemistry of this compound plays a pivotal role in its interaction with prostanoid receptors, significantly influencing its binding affinity and functional activity. This compound is a racemic mixture composed of four distinct allenic isomers in approximately equal proportions. These isomers are categorized based on the configuration at the allene (B1206475) group and their similarity to the natural prostaglandin E2 (PGE2) structure. nih.govnih.gov
The four isomers are:
RS-86505-007 : The 'natural' R-configuration isomer.
RS-86812-007 : The 'natural' S-configuration isomer.
RS-86505-008 : The 'unnatural' R-configuration isomer.
RS-86812-008 : The 'unnatural' S-configuration isomer.
Pharmacological studies have demonstrated a clear stereoselectivity in the activity of these isomers at various prostanoid receptors, with the 'natural' isomers exhibiting significantly higher potency than the 'unnatural' isomers. nih.gov
Receptor Activity Profile of this compound and its Isomers
This compound is a potent agonist at the EP3 receptor, which is consistent with its primary therapeutic effect of inhibiting gastric acid secretion. patsnap.comnih.gov It also exhibits agonist activity at the FP and TP prostanoid receptors. nih.gov The 'natural' R isomer, RS-86505-007, is consistently the most potent of the four isomers, being 4 to 10 times more potent than the racemic mixture of this compound. The 'natural' S isomer also shows significant activity, while the 'unnatural' isomers are considerably less potent, with one being virtually inactive. nih.gov This indicates that the spatial arrangement of the functional groups in the 'natural' configuration is optimal for productive interactions with the binding sites of the EP3, FP, and TP receptors. nih.gov
The following interactive data table summarizes the agonist activity (-log EC50 values) of this compound and its isomers at different prostanoid receptors.
| Compound | EP3 Receptor (guinea-pig vas deferens) | FP Receptor (rat colon) | TP Receptor (guinea-pig aorta) |
| This compound (racemic) | 8.30 ± 0.08 | 7.34 ± 0.11 | 6.54 ± 0.07 |
| RS-86505-007 ('natural' R) | > this compound | > this compound | > this compound |
| RS-86812-007 ('natural' S) | > this compound | > this compound | > this compound |
| 'Unnatural' Isomers | Much less potent | Much less potent | Much less potent |
Data sourced from a study characterizing the prostanoid receptor profile of this compound and its isomers. nih.gov
This pronounced stereoselectivity underscores the highly specific nature of the ligand-receptor recognition process. The three-dimensional architecture of the receptor's binding pocket precisely accommodates the stereochemistry of the 'natural' isomers, allowing for optimal alignment and interaction with key amino acid residues, leading to efficient receptor activation. The 'unnatural' isomers, due to their different spatial arrangement, are unable to achieve this optimal fit, resulting in significantly reduced potency.
**synthetic Chemistry and Analogue Development Research of Enprostil**
Total Synthesis Methodologies for Enprostil (B1671346) and its Stereoisomers
The total synthesis of complex molecules like this compound, which possesses multiple chiral centers, presents considerable challenges in organic chemistry. Strategies for its synthesis often involve multi-step pathways designed to control stereochemistry and yield the desired product efficiently.
Key Synthetic Intermediates and Optimized Reaction Pathways
The synthesis of this compound, a 4,5-didehydro prostaglandin (B15479496), has been described using specific key intermediates and optimized reaction sequences. One such approach involves "enone 8" as a crucial intermediate in the preparation of 4,5-didehydro prostaglandins (B1171923) via a two-component coupling process. The efficient synthesis of this compound utilizing this enone intermediate has been reported. rsc.org
More broadly, in prostaglandin synthesis, the "Corey lactone" has historically served as a foundational key intermediate, typically requiring numerous steps (e.g., 9 steps from cyclopentadiene (B3395910) for the Corey lactone itself, and further steps to assemble prostaglandins like PGF2α). google.com However, advancements in synthetic methodologies have led to the development of novel key intermediates, such as lactol (Ia), which enable significantly shorter synthetic routes to various natural and synthetic prostaglandins. This new lactol intermediate can be synthesized in a single reaction from succinaldehyde (B1195056) with very high enantioselectivity, representing a notable optimization in synthetic pathways. google.com
A described synthetic route for this compound begins with an intermediate (e.g., intermediate 61, as mentioned in some literature) where protecting groups, such as tetrahydropyranyl (THP) ethers, are initially removed using acetic acid. These are then replaced with more stable protecting groups, like tert-butyldimethylsilyl groups, through reaction with tert-butyldimethylsilyl chloride and imidazole. This is followed by hydrolysis of ester moieties, often with potassium carbonate, and subsequent reesterification of the carboxy moiety, for instance, with diazomethane. The solitary free alcoholic hydroxyl group, typically at C-9, is then oxidized (e.g., with Collins' reagent), and the silylether protecting groups are finally removed with acetic acid to yield this compound. mpdkrc.edu.invdoc.pub
Asymmetric Synthesis Approaches for this compound Chirality Control
Chirality is a critical aspect of many biologically active molecules, including prostaglandins, as different stereoisomers can exhibit distinct biological activities. This compound itself is known to exist as a racemic mixture of two enantiomers. guidetomalariapharmacology.org Asymmetric synthesis aims to produce a compound in a method that favors the formation of a specific enantiomer or diastereomer, thereby controlling the stereochemical outcome of a reaction. wikipedia.org
Several strategies are employed in asymmetric synthesis to control chirality:
Chiral Pool or Chiron Approach: This method utilizes readily available enantiomerically pure natural products (e.g., carbohydrates, amino acids, terpenes) as starting materials, which are then manipulated through successive reactions, often with achiral reagents, to build the desired chiral target molecule. wikipedia.orgiipseries.org
Chiral Auxiliary Approach: A chiral auxiliary is temporarily incorporated into the substrate's structure to direct the stereochemistry at newly formed stereogenic centers. The auxiliary is subsequently removed, ideally for recovery and reuse. wikipedia.orgiipseries.orgyork.ac.ukuwindsor.ca
Chiral Reagent Approach: A chiral element is integrated into the structure of a reagent, which is then used stoichiometrically to influence the stereochemistry of the reaction, leading to the formation of new chiral centers. iipseries.orgyork.ac.ukuwindsor.ca
Enantioselective Catalysis (Asymmetric Catalysis): This highly desired approach employs chiral catalysts, often chiral coordination complexes or enzymes (biocatalysis), to accelerate a reaction and generate millions of new chiral molecules enantioselectively, without being consumed in the process. wikipedia.orgiipseries.orgyork.ac.ukuwindsor.ca
In the context of prostaglandin synthesis, the development of new key intermediates that can be synthesized with high enantioselectivity, such as the lactol (Ia) derived from succinaldehyde, is crucial for controlling the chirality of the final prostaglandin analogues. google.com The ongoing pursuit of asymmetric synthesis methods, including those involving "central-to-multilayer folding chirality control," continues to advance the ability to synthesize complex chiral molecules with precise stereochemical outcomes. frontiersin.org
Design and Synthesis of Novel this compound Analogs for Structure-Activity Relationship Elucidation
The design and synthesis of novel analogues are fundamental to understanding the structure-activity relationships (SAR) of a compound like this compound, allowing for the identification of structural features critical for its biological activity and selectivity.
Systematic Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Systematic SAR studies on this compound derivatives have provided valuable insights into the structural requirements for their potent gastric antisecretory activity and selective EP3 receptor agonism. This compound is a 13,14-didehydro-16-phenoxy analogue of prostaglandin E1. researchgate.net
Key findings from SAR studies include:
Omega-tetranor-16-phenoxy lower sidechain: The introduction of this specific modification to the lower sidechain has been shown to significantly enhance activity, leading to an eight-fold increase in activity in some prostaglandin F series analogues. When combined with other modifications, as seen in this compound (compound 2 in some studies), this can result in a substantial increase in oral antisecretory activity (e.g., a six hundred-fold increase over PGE2), potentially due to a potentiation effect. researchgate.net
Modifications at C-1: Alterations at the C-1 position, particularly through the formation of various esters, generally lead to compounds that retain high activity. researchgate.net
Modifications at C-11: Similarly, modifications at the C-11 position, such as 11-methyl or 11-deoxy substitutions, typically result in derivatives with high activity. researchgate.net
Other Sites: In contrast, modifications at other positions on the this compound scaffold generally lead to significant reductions in biological activity. researchgate.net
These studies highlight the importance of specific structural elements, particularly the omega-tetranor-16-phenoxy lower sidechain and the C-1 and C-11 positions, in maintaining or enhancing the desired pharmacological profile of this compound and its analogues.
Rational Design Principles for Modifying Prostaglandin Analog Pharmacophores
Rational drug design plays a crucial role in the development of synthetic prostaglandin analogues like this compound. This approach involves designing new compounds based on a detailed understanding of the target's structure and the ligand's binding characteristics, aiming to optimize specific biological activities and minimize undesired effects. mpdkrc.edu.in
This compound was designed to resemble dinoprostone, a natural prostaglandin, but with enhanced selectivity for the EP3 receptor. wikipedia.org This selective agonism is a key design principle to achieve a narrower range of activity and potentially avoid some of the undesired side effects associated with less selective prostaglandins. wikipedia.org
Computational methodologies are increasingly integral to the rational design process. Ligand-based approaches, such as pharmacophore identification, are employed to discover new lead compounds when active molecules for specific targets are known. These methods involve identifying the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. mdpi.comresearchgate.net For instance, computational studies have identified common pharmacophore points between this compound and other prostanoid receptor ligands, aiding in understanding their binding mechanisms. mdpi.com By understanding and strategically modifying these pharmacophores, researchers can design new prostaglandin analogues with improved potency, selectivity, and pharmacokinetic properties.
Advanced Analytical Methodologies in this compound Synthesis Characterization
The rigorous characterization of synthesized chemical compounds, including this compound and its intermediates, is paramount to confirm their identity, purity, and structural integrity. This is crucial for ensuring the quality and reliability of research findings and for the development of pharmaceutical agents.
A range of advanced analytical methodologies are routinely employed in synthetic chemistry for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable for elucidating the complete chemical structure of synthesized compounds. They provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups. dovepress.comnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of a compound and provides information about its elemental composition and fragmentation patterns, which are crucial for confirming the molecular formula and identifying specific substructures. When coupled with chromatographic techniques (e.g., LC-MS), it is highly effective for identifying and quantifying impurities and degradation products. dovepress.comnih.govsemanticscholar.org
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides characteristic absorption bands corresponding to specific functional groups present in the molecule, aiding in the identification of chemical bonds and the confirmation of structural features. dovepress.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores within a molecule and can be applied for quantitative analysis and to monitor reaction progress. dovepress.commdpi.com
X-ray Powder Diffraction (XRPD): XRPD is valuable for characterizing the crystalline nature of a compound, providing information about its solid-state form, purity, and polymorphism. dovepress.commdpi.com
Thermal Analysis (e.g., Synchronous Thermal Analysis (SDT), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)): These techniques are used to study the thermal properties of compounds, such as melting points, decomposition temperatures, and phase transitions, which are important for understanding stability and purity. dovepress.com
These analytical tools, often used in combination, provide a comprehensive suite of data necessary to confirm the successful synthesis of this compound and its analogues, characterize their stereochemistry, and ensure their high purity for further research and development.
**preclinical Pharmacodynamic Investigations of Enprostil in Experimental Models**
In Vitro Cellular and Tissue Model Systems for Enprostil (B1671346) Activity
In vitro models offer controlled environments to dissect the direct effects of this compound on specific cell types and isolated tissues, providing a detailed understanding of its cellular and receptor-mediated activities.
Effects of this compound on Primary Cell Cultures
This compound's effects on primary cell cultures have been investigated, particularly concerning gastrin release from canine antral mucosal cells. In primary cultures containing canine antral G-cells, this compound, at concentrations ranging from 10^-10 to 10^-6 M, demonstrated an inhibitory effect on gastrin secretion. This inhibition was observed when gastrin release was stimulated by bombesin, carbachol, and forskolin, the latter being a receptor-independent activator of adenylate cyclase. The inhibitory action of this compound was reversed by treatment with pertussis toxin (200 ng/ml, 8 h), suggesting its mechanism involves a pertussis toxin-sensitive G protein, indicative of an inhibitory prostaglandin (B15479496) pathway. However, this compound did not inhibit gastrin secretion induced by postreceptor stimuli such as 8-bromoadenosine (B559644) 3',5'-cyclic monophosphate (10^-3 M), calcium ionophore A-23187 (10^-7 M), or 4-beta-phorbol 12-myristate 13-acetate (10^-8 M) nih.gov.
Investigations in Established Cell Lines and Their Responses to this compound
Studies utilizing established cell lines have further elucidated the cellular responses to this compound. In human colonic epithelial cell lines, including HT-29, SW620, and CaCo2, this compound at a concentration of 10^-6 M was found to suppress interleukin-8 (IL-8) production. This suppression occurred when IL-8 production was stimulated by interleukin-1 beta (IL-1 beta) or lipopolysaccharide (LPS). Notably, this compound did not suppress IL-8 production when the cells were stimulated with tumor necrosis factor (TNF)-alpha. These findings suggest that this compound influences a signaling pathway located between the IL-1 receptor or LPS receptor and nuclear factor-kappa B (NF-kappa B), without affecting the pathway from the TNF receptor to NF-kappa B, which is essential for IL-8 gene transcription nih.gov. Furthermore, in the human gastric adenocarcinoma cell line MKN45G, this compound was shown to prevent gastrin release in vitro nih.gov.
Ex Vivo Organ Bath Studies and Tissue Responses to this compound
Ex vivo organ bath studies have been instrumental in characterizing the prostanoid receptor profile and functional responses of various tissues to this compound. This compound demonstrated potent agonist activity at the EP3 receptor in the guinea-pig vas deferens, with a -log EC50 value of 8.30 ± 0.08. Additionally, this compound exhibited potent agonist effects at FP and TP receptors in the rat colon and guinea-pig aorta, respectively, with -log EC50 values of 7.34 ± 0.11 and 6.54 ± 0.07. Conversely, no activity was observed at DP or IP receptors in guinea-pig platelets, which mediate inhibition of ADP-induced aggregation, nor at guinea-pig tracheal EP2 receptors at concentrations up to and including 10 microM. Investigations into this compound's action at EP1 receptors in the guinea-pig isolated ileum were complicated by a general increase in spontaneous activity of the tissue nih.gov.
Table 1: this compound Agonist Activity in Ex Vivo Organ Bath Studies
| Receptor Type | Tissue Model | -log EC50 (Mean ± S.E. Mean) | Reference |
| EP3 | Guinea-pig vas deferens | 8.30 ± 0.08 | nih.gov |
| FP | Rat colon | 7.34 ± 0.11 | nih.gov |
| TP | Guinea-pig aorta | 6.54 ± 0.07 | nih.gov |
Pharmacological Characterization in Experimental Animal Models
Experimental animal models provide a crucial bridge between in vitro findings and potential in vivo applications, allowing for the study of this compound's systemic effects and physiological modulations within complex biological systems.
This compound-Mediated Physiological Modulations in Organ Systems of Animal Models
This compound has demonstrated significant physiological modulations in various organ systems within experimental animal models. It is recognized as a potent inhibitor of gastric hydrochloric acid (HCl) secretion wikipedia.orgpatsnap.compatsnap.com. In nude mice bearing MKN45G human gastric adenocarcinoma xenografts, this compound, when administered at 20 micrograms/kg/day, significantly inhibited tumor growth and induced tumor regression. Furthermore, this treatment reduced postprandial serum gastrin levels in these animal models nih.gov. This compound's mechanism of action involves stimulating the secretion of mucus and bicarbonate from gastric epithelial cells, thereby enhancing the protective barrier of the gastric mucosa. It also promotes increased blood flow to the gastric mucosa, which is crucial for cellular repair and regeneration patsnap.compatsnap.com. These effects are largely mediated through its binding to EP3 receptors on parietal cells, leading to the inhibition of adenylate cyclase activity and a subsequent reduction in cyclic AMP (cAMP) levels, which ultimately decreases the activity of the proton pump (H+/K+ ATPase) responsible for acid secretion patsnap.com. The observed EP3 receptor agonism in vitro is consistent with its gastric antisecretory effects in vivo nih.gov. The agonistic activity at TP receptors identified in vitro may also correlate with physiological effects such as diarrhea observed in some contexts nih.gov.
Systemic Pharmacodynamic Profiles of this compound in Preclinical Species
The systemic pharmacodynamic profile of this compound in preclinical species is characterized by its multifaceted actions, primarily as a synthetic analog of prostaglandin E2 (PGE2) and a selective EP3 receptor agonist nih.govwikipedia.orgpatsnap.com. Its predominant systemic effect is the potent inhibition of gastric acid secretion, contributing significantly to its cytoprotective properties in the gastrointestinal tract patsnap.compatsnap.comnih.gov. In healthy volunteers, who serve as a preclinical model in early drug development, administration of this compound at antisecretory doses protected the gastric mucosa from aspirin-induced injury nih.gov. Animal studies have further suggested that this compound contributes to the preservation of microvascular integrity through a direct action on the gastric mucosa nih.gov. The in vitro characterization of this compound's prostanoid receptor profile, showing potent EP3 agonism and activity at FP and TP receptors in specific tissues, provides a foundational understanding for its systemic effects observed in preclinical models nih.gov.
Comparative Pharmacodynamics of this compound with Other Prostaglandins (B1171923) in Animal Models
This compound, a synthetic analog of prostaglandin E2 (PGE2), exhibits distinct pharmacodynamic properties when compared to naturally occurring prostaglandins and other synthetic analogs in various animal models. nih.govwikipedia.orgnih.gov
In studies examining gastric acid secretion in rats, this compound demonstrated superior potency compared to PGE2. Intracerebroventricular (i.c.v.) administration of PGE2 inhibited gastric secretion at doses that were inactive when administered intravenously (i.v.). In contrast, this compound administered i.c.v. or i.v. achieved total inhibition of both basal and stimulated gastric acid output. The ratio of median effective dose (ED50) values for i.v. to i.c.v. administered PGE2 was 64 or more, while for this compound, this ratio ranged from 9 to 13. Furthermore, this compound was significantly more potent than PGE2, with this enhanced potency being more pronounced after i.v. administration (ratio 250 to 2500) than after i.c.v. administration (ratio 10 to 400). This suggests that this compound inhibits gastric acid output through both central and peripheral mechanisms, whereas PGE2 primarily acts centrally at low doses. nih.gov
This compound is characterized as a more selective receptor agonist, primarily activating the EP3 receptor, unlike PGE2 which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4). This selectivity suggests a narrower range of actions for this compound, potentially avoiding some of the broader effects associated with PGE2. wikipedia.org
Beyond gastric effects, this compound's impact on colonic transit has also been investigated in rats. Oral administration of this compound (350 µg/kg) significantly decreased colonic mean retention time (MRT) from 7.3 ± 1.7 hours to 4.9 ± 0.6 hours and reduced fecal dry matter (DM) from 65.4 ± 3.4% to 50.1 ± 3.2%. It also increased the colonic myoelectric index by 68%. Intracerebroventricular administration of this compound (12 µg/kg) similarly accelerated colonic transit (MRT = 5.1 ± 1.6 hours) and decreased fecal DM (48.7 ± 3.4%), although it did not alter colonic spiking activity. These findings indicate that this compound's acceleration of colonic transit involves a peripheral action on colonic motility and a centrally mediated secretory component. researchgate.net
In a comparative study of intestinal permeability in rabbit and monkey small intestine segments, this compound and its active isomer RS-86505-007 inhibited D-glucose transport, consistent with observed decreases in D-xylose absorption in human studies. Passively transported compounds like mannitol (B672) and progesterone (B1679170) also showed reduced permeability in the presence of this compound or RS-86505-007. In contrast, the prostaglandin E1 analog misoprostol (B33685) was ineffective in monkeys and showed poor efficacy in rabbits, suggesting that the inhibition of D-glucose transport by this compound and its active stereoisomers is mediated through a structurally specific receptor interaction. nih.gov
The following table summarizes some comparative pharmacodynamic effects of this compound:
| Compound | Model System | Effect | Comparison to PGE2 | Mechanism/Notes | Citation |
| This compound | Rat (gastric) | Inhibits gastric acid secretion (basal & stimulated) | More potent (250-2500x i.v., 10-400x i.c.v.) | Central and peripheral mechanisms | nih.gov |
| This compound | Rat (gastric) | EP3 receptor agonist | More selective than PGE2 (binds all 4 EP receptors) | Narrows range of actions | wikipedia.org |
| This compound | Rat (colon) | Accelerates colonic transit, decreases fecal DM, increases myoelectric index | N/A | Peripheral action on motility, centrally mediated secretory component | researchgate.net |
| This compound | Rabbit & Monkey (intestinal) | Inhibits D-glucose, mannitol, progesterone transport | More effective than Misoprostol (PGE1 analog) | Structurally specific receptor interaction | nih.gov |
Molecular Mechanisms Underlying Observed Preclinical Pharmacological Effects
The molecular mechanisms of drug action involve the interaction of a drug with specific macromolecular components within an organism, often referred to as drug receptors or targets. These interactions typically alter the rate or magnitude of intrinsic cellular responses. mhmedical.comwikipedia.org Understanding these mechanisms is crucial for elucidating how a drug elicits its observed pharmacological effects in preclinical models. frontiersin.org
Gene Expression and Proteomic Changes Induced by this compound in Experimental Systems
Investigating gene expression and proteomic changes provides insights into the cellular responses to drug treatment at a systems level. Drug-induced gene expression profiles reflect the intrinsic properties of a compound and can be revealed in appropriate cell lines or tissues under specific experimental conditions. psu.edu Proteomic studies, which involve the large-scale analysis of proteins, can identify changes in protein abundance, modifications, and interactions, offering a comprehensive view of cellular function. elifesciences.orgecancer.orgbiorxiv.orgbrieflands.com
In experimental systems, this compound has been shown to induce specific gene expression changes. Notably, it inhibits Interleukin-8 (IL-8) mRNA expression. However, it does not appear to alter the mRNA expression of other growth factors. researchgate.net While comprehensive proteomic profiling specifically for this compound is not extensively detailed in the provided search results, the general methodologies for such analyses involve techniques like reverse-phase protein array (RPPA) to quantitatively measure protein levels and identify perturbations in response to drug treatments. ecancer.org These studies aim to understand drug resistance mechanisms and identify optimal combination treatment strategies. ecancer.org
Cellular Pathway Analysis in Response to this compound Treatment in Preclinical Models
Cellular pathway analysis involves examining how a drug modulates interconnected biological processes within cells, providing a deeper understanding of its pharmacological effects. plos.orgplos.org
A key molecular mechanism underlying this compound's preclinical pharmacological effects is its selective agonism of the prostaglandin EP3 receptor. wikipedia.org This selective binding is crucial for its action, particularly in inhibiting gastric acid secretion. This compound binds to specific prostaglandin receptors on the surface of gastric epithelial cells, leading to a multi-faceted protective and inhibitory response. patsnap.com
The inhibition of D-glucose transport observed in intestinal permeability studies with this compound and its active stereoisomers is also mediated through a structurally specific receptor interaction, suggesting the involvement of particular cellular pathways in regulating nutrient absorption. nih.gov
**comparative Academic Studies and Broader Biological Context of Enprostil**
Comparative Analysis of Enprostil's Pharmacological Profile with Naturally Occurring Prostaglandins (B1171923)
This compound (B1671346) is a synthetic prostaglandin (B15479496) structurally related to prostaglandin E2 (PGE2) patsnap.comnih.gov. While PGE2 is known to bind to and activate all four prostaglandin E (EP) receptor subtypes—EP1, EP2, EP3, and EP4—this compound exhibits a more selective agonism, primarily targeting the EP3 receptor wikipedia.orgwikipedia.org. This selectivity is a key characteristic that distinguishes this compound from its natural counterpart.
Studies have demonstrated this compound's high potency as an EP3 receptor agonist, with a reported -log EC50 value of 8.30 ± 0.08 in guinea-pig vas deferens nih.gov. In addition to its potent EP3 agonism, this compound also displays significant agonist effects at FP and TP receptors, with -log EC50 values of 7.34 ± 0.11 in rat colon and 6.54 ± 0.07 in guinea-pig aorta, respectively nih.gov. Notably, this compound showed no observed activity at DP or IP receptors at concentrations up to 10 µM nih.gov.
The compound this compound is composed of four allenic isomers, which are structurally related to PGE2. The 'natural' R and S allenic isomers (RS-86505-007 and RS-86812-007) exhibit a pharmacological profile similar to racemic this compound, with RS-86505-007 being 4 to 10 times more potent than the racemic mixture nih.gov. Conversely, the 'unnatural' R and S allenic isomers of this compound are considerably less potent, with some being virtually inactive nih.gov.
Furthermore, this compound has been shown to possess a high affinity for the EP4 receptor, with a Ki value of 43.1 ± 4.4 nM scilit.com. This contrasts with the broader affinity profile of natural PGE2, which interacts strongly with EP1, EP2, EP3, and EP4 receptors, mediating diverse cellular responses such as intracellular Ca2+ increase (via EP1), cAMP elevation (via EP2 and EP4), and cAMP reduction (via EP3) nih.gov. The pharmacological specificity of this compound for EP3 receptors is similar to the binding characteristics of PGE1 and PGE2 to EP3 receptors psu.educapes.gov.br.
| Prostanoid Compound | Primary Receptor Selectivity | Reported Agonist Activity (e.g., -log EC50 or Ki) | Notes |
|---|
This compound as a Research Tool for Prostanoid Receptor Biology and Signaling Pathway Elucidation
This compound's selective agonism, particularly for the EP3 receptor, renders it a valuable tool in the study of prostanoid receptor biology and the elucidation of associated signaling pathways nih.govwikipedia.orgwikipedia.org. Its distinct receptor binding profile allows researchers to probe the specific roles of EP3 receptors in various physiological and pathological processes, differentiating them from the broader effects of less selective natural prostaglandins.
For instance, this compound has been instrumental in characterizing prostaglandin receptors in the non-pregnant human myometrium, providing evidence for the presence of contractile EP3 receptors in this tissue nih.gov. This application highlights its utility in understanding tissue-specific prostanoid responses.
The mechanism by which this compound inhibits gastric acid secretion has been extensively studied, revealing its interaction with EP3 receptors on parietal cells patsnap.com. By binding to these receptors, this compound inhibits the activity of adenylate cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This decrease in cAMP subsequently reduces the activation of the proton pump (H+/K+ ATPase), thereby decreasing hydrochloric acid secretion in the stomach patsnap.com. This detailed understanding of its mechanism contributes significantly to the knowledge of G-protein coupled receptor signaling pathways.
Beyond gastric acid secretion, this compound's research applications extend to understanding its broader effects on gastric mucosal protection, promotion of blood flow, and anti-inflammatory and cytoprotective actions patsnap.com. These multifaceted effects, mediated through specific prostanoid receptors, provide a comprehensive framework for studying the intricate roles of prostaglandins in maintaining gastrointestinal integrity and modulating inflammatory responses. The use of this compound in research helps to differentiate the specific contributions of EP3 receptors from other prostanoid receptor subtypes in complex biological systems nih.govnih.govarvojournals.orgselcukmedj.org.
Insights Derived from this compound Research for Future Drug Discovery in Prostanoid-Related Targets
Research conducted with this compound has provided crucial insights that inform future drug discovery efforts targeting prostanoid pathways. Its selective EP3 agonism offers a paradigm for developing new therapeutic agents with enhanced specificity, potentially mitigating the broad side effects often associated with less selective prostaglandin analogs wikipedia.orgwikipedia.org.
The detailed analysis of this compound's isomers, particularly the finding that the natural R-allenic isomer is the most potent antisecretory compound, offers valuable structure-activity relationship (SAR) data nih.govnih.gov. This information is critical for medicinal chemists designing novel prostanoid analogs with improved efficacy and selectivity for specific therapeutic applications. By understanding which structural features confer particular receptor affinities and potencies, researchers can rationally design compounds to achieve desired pharmacological outcomes.
Furthermore, studies on this compound's effects on gastric acid secretion and gastrointestinal motility have deepened the understanding of prostanoid-related targets in gastrointestinal disorders nih.gov. This knowledge can guide the development of new drugs for conditions such as peptic ulcers, where precise modulation of gastric function is desired.
Beyond the gastrointestinal tract, the characterization of this compound's interaction with EP3 receptors in various tissues, such as the human myometrium and the eye, suggests broader therapeutic potential nih.govarvojournals.orgselcukmedj.org. For instance, research indicates that stimulation of EP3 receptors may lead to a reduction in intraocular pressure, highlighting a potential avenue for developing novel treatments for conditions like glaucoma arvojournals.orgselcukmedj.org. The insights gained from this compound research underscore the importance of selective prostanoid receptor modulation for diverse clinical applications.
Ultimately, the comprehensive pharmacological characterization of this compound and its interactions with EP receptors serves as a foundation for the rational design of new agonists or antagonists, paving the way for targeted drug discovery in prostanoid-related diseases nih.govscilit.comnih.govpsu.edu.
**future Directions and Emerging Research Avenues for Enprostil**
Exploration of Novel Molecular Targets and Off-Target Interactions for Enprostil (B1671346) in Research
While this compound is primarily known as a selective agonist for the prostaglandin (B15479496) EP3 receptor, distinguishing it from natural PGE2 which activates all four EP receptors (EP1, EP2, EP3, and EP4), research continues to delineate its broader receptor profile and potential off-target interactions. This compound has also demonstrated potent agonist effects at FP and TP receptors in specific smooth muscle and platelet tissues, indicating a more complex pharmacological signature than initially understood nih.govwikipedia.org.
The advancement of computational methodologies is playing a crucial role in the systematic identification of drug-target interactions (DTIs) and predicting potential off-target effects. Techniques such as molecular docking, machine learning, and network-based approaches are increasingly employed to analyze large-scale biological data and infer how drugs interact with various proteins within cellular systems mdpi.comnih.govbiorxiv.orgfrontiersin.orgnih.govpreprints.org. This computational approach is vital for maximizing therapeutic benefits while minimizing unintended side effects, a concept known as polypharmacology, where a single drug may interact with multiple targets frontiersin.org. Understanding these intricate interactions is key to uncovering new therapeutic applications for this compound beyond its established gastroprotective actions.
Development of Advanced Synthetic Strategies for this compound and its New Derivatives
This compound exists as a mixture of four allenic isomers, and synthetic efforts have focused on developing more efficient and stereoselective routes to produce this compound and its derivatives nih.gov. Advanced synthetic strategies for prostaglandins (B1171923) and their analogs are continuously evolving. For instance, triply convergent synthesis has been explored for the preparation of individual isomers of this compound, offering greater control over the final product's stereochemistry and potentially its pharmacological properties acs.org.
The design and synthesis of new prostaglandin derivatives are also a significant area of research. This includes the creation of compounds like 13,14-didehydro-16-phenoxy analogues of prostaglandin E1, which have shown selective agonistic activity at the EP3 receptor researchgate.net. Furthermore, the strategic introduction of fluorine atoms into prostanoid derivatives has been investigated as a method to enhance their physicochemical and pharmacological profiles researchgate.net. Modern synthetic techniques, such as microwave and ultrasound irradiation, are being evaluated for their efficiency in synthesizing novel derivatives, aiming to reduce reaction times and improve yields mdpi.com. These advancements in synthetic chemistry are crucial for developing new this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
Evolution of Sophisticated Preclinical Models for Comprehensive this compound Pharmacological Characterization
Comprehensive pharmacological characterization of this compound and its future derivatives relies heavily on sophisticated preclinical models. These models are fundamental for evaluating the safety and efficacy of drug candidates before their progression to clinical trials jddtonline.info. Early pharmacological studies characterized this compound's activity in various in vitro smooth muscle and platelet preparations, confirming its potent EP3 receptor agonism and its effects on FP and TP receptors nih.gov.
In vivo animal models, particularly using rodents such as rats, mice, and guinea pigs, remain indispensable for studying anti-ulcer activity and other potential therapeutic effects of this compound. These models are designed to mimic human pathological conditions, including pylorus ligation, ethanol-induced gastric lesions, acetic acid-induced gastric ulcers, and cysteamine-induced duodenal ulcers jddtonline.infoslideshare.netresearchgate.net. While in vitro methods for anti-ulcer agents present limitations in replicating long-duration exposure and achieving comprehensive results, in vivo models are generally preferred for their ability to provide a more holistic understanding of drug action within a living system jddtonline.info. The continued evolution of these preclinical models, coupled with advanced analytical techniques, allows for a more thorough understanding of this compound's complex pharmacological profile and its potential for new therapeutic applications.
Q & A
Q. What are the primary prostanoid receptor subtypes targeted by Enprostil, and how are these characterized experimentally?
this compound acts as an agonist at EP3, FP, and TP receptors, with potency varying across isomers. Experimental characterization involves in vitro assays using isolated tissues:
- EP3 receptors : Guinea pig ileum contractions measured via isotonic transducers, with sulprostone as a reference agonist .
- FP receptors : Rat colon smooth muscle responses to PGF2α analogs, quantified via -log EC50 values .
- TP receptors : Rabbit aortic or guinea pig omentum contractions induced by U46619, compared to this compound’s activity . Isomer-specific activity is determined using RS-86505-007 (natural R-configuration) and RS-86812-007 (natural S-configuration), which show 4–10-fold higher potency than racemic this compound .
Q. Which experimental models are most appropriate for studying this compound’s gastric acid inhibition mechanism?
Rat gastric mucosal cell membranes or in vivo models (e.g., pylorus-ligated rats) are used to assess EP3 receptor-mediated acid suppression. Key methodologies include:
- Receptor binding assays : Competition studies with radiolabeled PGE2 to determine affinity for EP3 subtypes .
- Functional studies : Measurement of cAMP levels, as EP3 activation inhibits adenylate cyclase .
- Pharmacological blockade : AH6809 (EP1 antagonist) and TP receptor antagonists (e.g., SQ29,548) isolate EP3-specific effects .
Advanced Research Questions
Q. How do contradictions in this compound’s EP1 receptor activity data arise, and what methodological approaches resolve them?
Discrepancies stem from tissue-specific receptor expression and isomer-dependent responses. For example:
Q. What explains the divergent potency of this compound isomers at FP versus TP receptors, and how is this quantified?
Structural configuration (R vs. S) and side-chain modifications alter receptor binding. For example:
- FP receptors : RS-86505-008 (unnatural R-isomer) exhibits ~10-fold higher potency than racemic this compound, likely due to enhanced lipid membrane interaction .
- TP receptors : Natural isomers (RS-86505-007, RS-86812-007) show higher activity than racemic this compound, while RS-86505-008 is inactive . Quantification : Agonist potency (-log EC50) is derived from concentration-response curves in rat colon (FP) and guinea pig omentum (TP), normalized to maximal responses of standard agonists (PGF2α for FP, U46619 for TP) .
Q. How can researchers address challenges in replicating this compound’s platelet aggregation inhibition reported in early studies?
Initial findings suggested this compound inhibits ADP-induced platelet aggregation via IP receptors, but later studies showed no effect under EP1/TP blockade. Methodological refinements include:
- Pre-treatment protocols : Pre-incubate platelets with BW245C (DP agonist) to saturate IP receptors, ensuring this compound’s effects are not masked .
- Species-specific models : Use human platelet-rich plasma instead of rabbit platelets, as receptor expression varies .
- Receptor profiling : Confirm IP receptor presence via RT-PCR or PGI2-induced cAMP elevation .
Methodological Guidance
Q. What best practices ensure reproducibility in this compound isomer synthesis and characterization?
- Stereochemical purity : Validate isomer configurations via chiral HPLC and nuclear Overhauser effect (NOE) NMR spectroscopy .
- Functional validation : Test all isomers in parallel assays (e.g., EP3, FP, TP) using standardized agonist protocols .
- Batch documentation : Report enantiomeric excess (ee) and storage conditions (e.g., -80°C under argon) to prevent degradation .
Q. How should researchers design studies to link this compound’s receptor activity to in vivo outcomes like diarrhea (TP-mediated) versus gastric protection (EP3-mediated)?
- Dose-separation experiments : Administer this compound at low doses (selective for EP3) versus high doses (activating TP) in animal models .
- Tissue-specific knockout models : Use EP3-/- or TP-/- mice to isolate receptor contributions .
- Biomarker monitoring : Measure fecal water content (diarrhea) and gastric pH/parietal cell histology (acid inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
